Cas no 1028127-22-1 ((Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate)

(Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate structure
1028127-22-1 structure
Product name:(Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
CAS No:1028127-22-1
MF:C19H28N2O5S
MW:396.501024246216
CID:5763074
PubChem ID:16346628

(Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate Chemical and Physical Properties

Names and Identifiers

    • 1028127-22-1
    • EN300-26581885
    • Z25013108
    • (tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
    • (Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
    • Inchi: 1S/C19H28N2O5S/c1-14(2)17(18(23)26-13-16(22)20-19(3,4)5)21-27(24,25)12-11-15-9-7-6-8-10-15/h6-12,14,17,21H,13H2,1-5H3,(H,20,22)/b12-11+
    • InChI Key: HDUXNAWCARIPLY-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC(C(=O)OCC(NC(C)(C)C)=O)C(C)C)(=O)=O

Computed Properties

  • Exact Mass: 396.17189317g/mol
  • Monoisotopic Mass: 396.17189317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110Ų
  • XLogP3: 2.9

(Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26581885-0.05g
(tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
1028127-22-1 95.0%
0.05g
$212.0 2025-03-20

Additional information on (Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate

Research Brief on (Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate (CAS: 1028127-22-1)

The compound (Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate (CAS: 1028127-22-1) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and applications in pharmaceutical research.

Recent studies have highlighted the role of (Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate as a key building block in the synthesis of novel protease inhibitors. The compound's unique structural features, including the tert-butylcarbamoyl group and the phenylethenesulfonamido moiety, make it an attractive candidate for modulating enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases.

In addition to its inhibitory properties, the compound has been explored for its potential in targeted drug delivery systems. Researchers have utilized its chemical reactivity to conjugate with nanoparticles and other carriers, enhancing the bioavailability and specificity of therapeutic agents. A recent preprint on bioRxiv detailed a novel approach where (Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate was used to functionalize liposomes, resulting in improved targeting of tumor cells in preclinical models.

The synthesis of this compound has also seen advancements. A 2024 paper in Organic Letters described an optimized route that improves yield and scalability while reducing the use of hazardous reagents. This development is particularly significant for industrial applications, where cost-effective and environmentally friendly synthesis methods are highly sought after.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential off-target effects require further investigation. Ongoing research is focused on structural modifications to enhance its pharmacokinetic properties and reduce toxicity. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, (Tert-butylcarbamoyl)methyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate (CAS: 1028127-22-1) represents a promising scaffold in medicinal chemistry with diverse applications. Continued research into its mechanisms of action and optimization of its chemical properties will be crucial for unlocking its full therapeutic potential.

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